
3-Oxocyclohexane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Oxocyclohexane-1-carboxamide, also known as ketocyclohexanecarboxamide, is a chemical compound with the molecular formula C7H11NO2. It is a cyclic amide that is commonly used in scientific research due to its unique properties and potential applications.
Scientific Research Applications
Synthesis and Analgesic Activity
A study by Nosova et al. (2020) describes the synthesis of new N,6-diaryl-4-hydroxy-4-methyl-2-oxocyclohexane-1-carboxamides, which were obtained by reacting N-arylamides of acetoacetic acid with benzalacetone and 4-chlorobenzalacetone. These compounds were evaluated for their analgesic activity, showcasing the compound's relevance in medicinal chemistry research (Nosova et al., 2020).
Ring Opening to Hydroximinopimelic-1-amide
Bischoff and Schroeder (1988) investigated the ring opening of 2-oxocyclohexane carboxamide to 2-hydroximinopimelic-1-amide. This research demonstrates the compound's utility in synthetic organic chemistry, particularly in the formation of novel chemical structures (Bischoff & Schroeder, 1988).
Oxidative Cyclization to Spiroindolinones
In 2019, Katayama and Nishino explored the Mn(III)-based oxidative cyclization of N-aryl-2-oxocycloalkane-1-carboxamides, including 3-oxocyclohexane-1-carboxamide. This process efficiently produced spiro[cycloalkane-1,3′-indoline]-2,2′-diones, indicating the compound's potential in the synthesis of complex organic molecules (Katayama & Nishino, 2019).
Antimicrobial and Analgesic Properties
Gein et al. (2021) synthesized 4-aryl-3,6-dihydroxy-6-methyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxamides from 2-aryl-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxamides and investigated their antimicrobial and analgesic activities. This indicates the potential pharmaceutical applications of derivatives of this compound (Gein et al., 2021).
Safety and Hazards
Properties
IUPAC Name |
3-oxocyclohexane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c8-7(10)5-2-1-3-6(9)4-5/h5H,1-4H2,(H2,8,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWQYGPLWZGRAKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(=O)C1)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
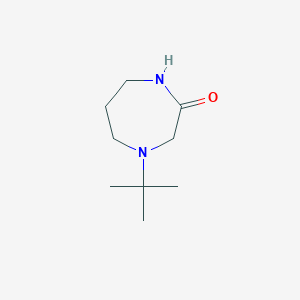
![(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(4-fluorophenyl)methanone](/img/structure/B2511856.png)
![8-chloro-2-(3,5-dimethyl-1H-pyrazole-4-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2511857.png)
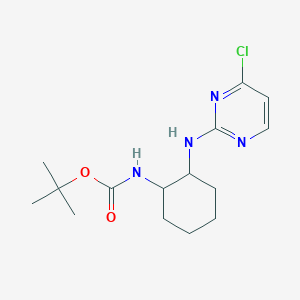
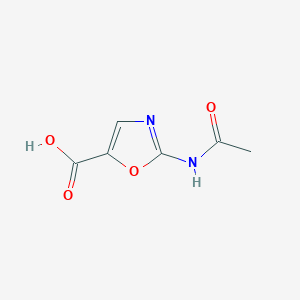

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acrylamide](/img/structure/B2511863.png)
![N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(thiophen-2-ylmethyl)oxamide](/img/structure/B2511868.png)
![N-(3-(benzo[d]thiazol-2-yl)phenyl)-2-((5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2511869.png)
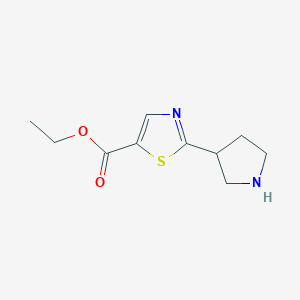
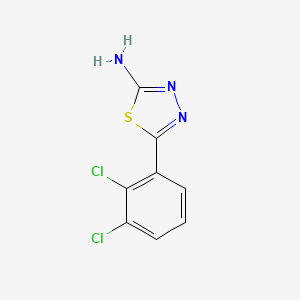
![N-(3-chlorophenyl)-2-(3-{[(4-methylphenyl)carbamoyl]methyl}-2-oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)acetamide](/img/structure/B2511873.png)
![N-(3-chlorophenyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2511875.png)
![2-(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoimidazolidin-1-yl)-N-(2-isopropylphenyl)acetamide](/img/structure/B2511877.png)
